1-phenylethyl 2-(benzoylamino)benzoate

Description

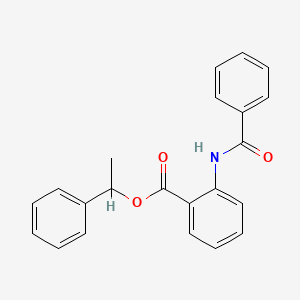

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl 2-benzamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-16(17-10-4-2-5-11-17)26-22(25)19-14-8-9-15-20(19)23-21(24)18-12-6-3-7-13-18/h2-16H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYHTWPFVILLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 Phenylethyl 2 Benzoylamino Benzoate

Retrosynthetic Analysis of 1-phenylethyl 2-(benzoylamino)benzoate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are at the ester and amide bonds.

Ester Disconnection: The most logical disconnection is at the ester linkage, which simplifies the molecule into 2-(benzoylamino)benzoic acid and 1-phenylethanol (B42297). This approach is favorable as it isolates the two main fragments of the molecule.

Amide Disconnection: A subsequent disconnection of the amide bond in 2-(benzoylamino)benzoic acid reveals anthranilic acid and benzoyl chloride (or benzoic acid). This is a standard method for forming amide bonds. researchgate.net

This two-step disconnection strategy suggests a synthetic pathway that begins with the formation of the amide bond, followed by the esterification reaction. This sequence is often preferred to avoid potential side reactions or the need for protecting groups on the alcohol if the esterification were to be performed first.

Exploration of Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through various established and contemporary chemical methods. These routes primarily focus on the efficient formation of the ester and amide bonds, as well as controlling the stereochemistry of the 1-phenylethyl group.

The formation of the benzoate (B1203000) ester is a critical step in the synthesis of the target molecule. Several methods can be employed for this transformation, ranging from classical acid-catalyzed reactions to milder, modern coupling techniques.

One common method is the Fischer-Speier esterification , which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com In the context of this compound, this would involve the reaction of 2-(benzoylamino)benzoic acid with 1-phenylethanol.

Modern esterification methods often utilize coupling agents to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective for this purpose. khanacademy.org

Enzymatic catalysis offers a green and highly selective alternative for ester synthesis. nih.gov Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), have been shown to be effective in catalyzing the esterification of alcohols. nih.govscirp.org For instance, the enzymatic synthesis of phenethyl acetate (B1210297) from phenethyl alcohol using Novozym 435 has been reported with high conversion rates. nih.gov This biocatalytic approach could potentially be adapted for the synthesis of this compound, offering advantages in terms of environmental impact and stereoselectivity.

The choice of acyl donor is also crucial in enzymatic reactions. Studies on the synthesis of 1-phenylethyl acetate have shown that vinyl acetate and acetic anhydride (B1165640) can be optimal acyl donors. nih.govscirp.org

The formation of the amide bond in the 2-(benzoylamino)benzoate moiety is a fundamental step that precedes the esterification. The most common approach involves the acylation of anthranilic acid or its esters.

A widely used method is the Schotten-Baumann reaction , where an amine is acylated with an acyl chloride in the presence of a base. For the synthesis of the precursor, 2-(benzoylamino)benzoic acid, anthranilic acid would be treated with benzoyl chloride in an alkaline aqueous solution. google.com

Alternatively, the amide bond can be formed by coupling the carboxylic acid (benzoic acid) and the amine (anthranilic acid) using a coupling reagent. nih.gov Various phosphonium-based reagents can be generated in situ to facilitate this transformation. nih.gov

Multicomponent reactions, such as the Ugi reaction, provide an efficient pathway for the synthesis of complex amides. A study by Poor et al. demonstrated the synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate derivatives through a Ugi three-component reaction involving an aldehyde, anthranilic acid, and an isocyanide. researchgate.net This highlights the potential of multicomponent strategies in constructing similar scaffolds.

The 1-phenylethyl group contains a chiral center, and therefore, the synthesis of enantiomerically pure this compound requires stereoselective methods. These methods can be applied either in the synthesis of the chiral alcohol precursor or during the esterification step.

Kinetic resolution of racemic 1-phenylethanol is a common strategy to obtain enantiomerically enriched alcohols. This can be achieved through enzymatic catalysis. For example, esterases have been shown to selectively hydrolyze one enantiomer of 1-phenylethyl acetate, leaving the other enantiomer in high enantiomeric excess. researchgate.net Specifically, the esterase YbfF hydrolyzes (R)-1-phenylethyl acetate to yield (R)-1-phenylethanol with over 99% enantiomeric excess. researchgate.net Similarly, lipases can be used for the enantioselective acylation of racemic 1-phenylethanol. researchgate.net

The use of chiral auxiliaries derived from α-phenylethylamine (α-PEA) is another powerful tool for stereoselective synthesis. mdpi.com These auxiliaries can be used to direct the stereochemical outcome of various reactions, including cyclizations and aldol (B89426) reactions, which could be adapted to construct the desired stereocenter. mdpi.com

Optimization of Reaction Conditions for the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-products. This involves a systematic investigation of various parameters such as catalysts, solvents, temperature, and reactant concentrations.

For the synthesis of this compound, optimization would focus on both the amide and ester formation steps. For instance, in the synthesis of related benzimidazole (B57391) derivatives, parameters like the choice of acid catalyst, solvent, and temperature were systematically varied to find the optimal conditions. nih.gov A similar approach could be applied to the synthesis of the target molecule.

The following table summarizes the optimization of reaction conditions for a model reaction, the synthesis of 2-phenyl-1H-benzo[d]imidazole, which shares similarities with the amide formation step in the synthesis of the target compound. researchgate.net

Table 1: Optimization of Reaction Conditions for a Model Amide Formation Reaction

| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 10 | CHCl₃ | Reflux | 85 |

| 2 | 15 | CHCl₃ | Reflux | 90 |

| 3 | 20 | CHCl₃ | Room Temperature | 40 |

| 4 | 20 | CHCl₃ | Reflux | 95 |

| 5 | 20 | CH₃CN | Reflux | 80 |

| 6 | 20 | Toluene (B28343) | Reflux | 75 |

| 7 | 25 | CHCl₃ | Reflux | 95 |

Data adapted from a study on the synthesis of 2-phenyl-1H-benzo[d]imidazole. researchgate.net

The choice of catalyst and ligands can have a profound impact on the efficiency and selectivity of the synthesis. For the esterification step, particularly if a transition metal-catalyzed approach is used, a thorough screening of catalysts and ligands is essential.

In related reactions, such as the Ru(II)-catalyzed hydroacyloxylation of alkynes, the nature of the ligand was found to control the regio- and stereoselectivity of the addition of carboxylic acids. researchgate.net Similarly, in cobalt-catalyzed reactions, the choice of phosphine (B1218219) ligand can determine the reaction pathway, leading to different constitutional isomers. acs.org

For enantioselective transformations, chiral ligands are employed. A study on the enantioselective cycloisomerization-hydroarylation of enynes demonstrated that different chiral bis-phosphine ligands led to varying yields and enantiomeric ratios. nih.gov The table below illustrates the effect of different ligands on the yield and enantioselectivity of a model reaction.

Table 2: Effect of Chiral Ligands on a Model Enantioselective Reaction

| Ligand | Yield (%) | Enantiomeric Ratio (er) |

| (S,S)-BDPP | 62 | 80:20 |

| (R,R)-Et-BPE | 35 | 62:38 |

| (S,S)-quinoxP | 62 | 80:20 |

| (S,S)-BenzP | 48 | 66:34 |

| (1R,1'R,2S,2'S)-Duanphos | 52 | 72:28 |

Data adapted from a study on ligand effects in enantioselective cycloisomerization-hydroarylation. nih.gov

This data underscores the importance of a systematic catalyst and ligand screening process to identify the optimal conditions for the stereoselective synthesis of this compound.

Influence of Solvent Systems and Temperature on Yield and Purity of this compound

The final step in the proposed synthesis of this compound is an esterification reaction. The choice of solvent and reaction temperature are critical parameters that significantly dictate the reaction's rate, yield, and the purity of the final product. Esterification is an equilibrium-limited process, and these conditions are manipulated to drive the reaction toward the product side.

The temperature generally has a positive correlation with the reaction rate and conversion percentage. Studies on the esterification of benzoic acid derivatives have shown that increasing the temperature leads to higher conversions. For instance, in solvent-free systems, raising the temperature from 50°C to 120°C has been shown to increase product conversion. dergipark.org.tr In microwave-assisted esterifications conducted in sealed vessels, where temperatures can exceed the solvent's boiling point, yields have been optimized at temperatures around 130°C. However, excessively high temperatures can lead to side reactions and impurity formation, necessitating a careful optimization for the specific substrate.

The solvent system plays a multifaceted role, influencing reactant solubility, mediating the reaction, and affecting the equilibrium. For esterification, a range of solvents from polar aprotic (like DMF) to non-polar (like toluene or hexane) can be employed. researchgate.net In some cases, using a solvent that forms an azeotrope with water (the reaction byproduct) allows for its continuous removal, thereby driving the equilibrium forward. The polarity of the solvent can be critical; for instance, alcohol substrates that readily form stable carbocations may require non-polar solvents to suppress side reactions. researchgate.net The structural nature of the alcohol is also a key factor. Primary alcohols generally give higher product yields in esterification reactions compared to secondary alcohols like 1-phenylethanol, due to reduced steric hindrance.

The following table illustrates the hypothetical influence of different reaction conditions on the yield of this compound, based on established principles for similar esterification reactions.

Table 1: Hypothetical Yield of this compound under Various Reaction Conditions

| Catalyst/Method | Solvent | Temperature (°C) | Hypothetical Yield (%) | Reference Principles |

|---|---|---|---|---|

| H₂SO₄ (cat.) | Toluene (reflux with Dean-Stark) | ~111 | 65-75 | Standard Fischer esterification; removal of water drives equilibrium. |

| Mitsunobu (DIAD/PPh₃) | THF | 0 to RT | 80-90 | Mild conditions, but generates stoichiometric phosphine oxide waste. researchgate.net |

| Modified Montmorillonite (B579905) K10 | Solvent-free | 120 | 70-80 | Heterogeneous catalysis simplifies purification; lower yield due to secondary alcohol. ijstr.org |

| Microwave (Sealed Vessel) | Butanol | 130 | 75-85 | Accelerated reaction rates at elevated temperatures and pressures. |

| Mechanochemical (Ball-milling) | Solvent-free | Room Temp | 60-70 | Solventless, room temperature method, but yield may be affected by steric hindrance. nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the twelve principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mun.ca

A traditional synthesis might involve using stoichiometric activating agents like thionyl chloride for the amide formation and strong mineral acids for esterification, often in chlorinated solvents, leading to significant waste. A greener approach would redesign both the amidation and esterification steps.

For the initial N-acylation of anthranilic acid, conventional methods using coupling reagents like EDC or HATU are known to generate substantial amounts of by-product waste. ucl.ac.uk A greener alternative is the direct catalytic amidation of the carboxylic acid and amine. ucl.ac.uk Enzymatic catalysis, for instance using Candida antarctica lipase B (CALB), can facilitate direct amide synthesis under mild conditions (e.g., 60°C in toluene), offering high specificity and reducing the need for intensive purification. nih.gov Another green approach involves using water as a reaction solvent, which has been demonstrated for the synthesis of related amides, thereby eliminating the need for volatile organic solvents. google.com

For the subsequent esterification step, several green strategies can be employed. Solvent-free, or neat, reaction conditions eliminate the need for solvents altogether, reducing waste and simplifying product isolation. ijstr.org This has been shown to be effective for benzoic acid esterification using solid acid catalysts. ijstr.org The use of heterogeneous, reusable catalysts such as modified montmorillonite clays (B1170129) or sulfonic resins (e.g., Amberlyst) aligns with green principles by simplifying catalyst recovery and reducing waste. ijstr.orgresearchgate.net Biocatalysis with lipases is also a powerful green method for ester synthesis. Furthermore, alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. Mechanochemistry, using techniques like ball-milling, offers a solvent-free method that can proceed at room temperature, further enhancing the green profile of the synthesis. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Routes

| Parameter | Traditional Route | Greener Route |

|---|---|---|

| Amidation Step | Anthranilic acid + Benzoyl chloride in pyridine | Anthranilic acid + Benzoic acid with CALB enzyme catalyst nih.gov |

| Esterification Step | N-benzoyl anthranilic acid + 1-phenylethanol with conc. H₂SO₄ in toluene | N-benzoyl anthranilic acid + 1-phenylethanol with solid acid catalyst, solvent-free ijstr.org |

| Solvent Use | High (Pyridine, Toluene, Chlorinated solvents for workup) | Low to None (Water or recyclable solvent, or solvent-free) ijstr.orggoogle.com |

| Atom Economy | Low (due to stoichiometric reagents and byproducts) | High (catalytic methods generate less waste) |

| Energy Consumption | High (prolonged reflux heating) | Lower (milder conditions, or rapid microwave heating) |

| Hazard Profile | Uses corrosive (SOCl₂, H₂SO₄) and toxic (Pyridine) reagents | Uses benign (enzymes, water) or recyclable (solid acids) materials |

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The modular nature of the synthesis of this compound allows for the systematic modification of its distinct structural components. By selecting appropriately substituted starting materials, a diverse library of analogs can be generated, enabling structure-activity relationship studies.

Variations in the 1-phenylethyl portion of the molecule can be achieved by employing substituted 1-phenylethanol derivatives in the esterification step. These precursors are readily accessible, most commonly via the reduction of the corresponding substituted acetophenones, which are widely available. A range of electronic and steric properties can be introduced onto the phenyl ring. For example, studies on the reactivity of substituted 1-phenylethanols have utilized precursors bearing electron-donating groups like methyl (in 1-(p-tolyl)ethanol) and electron-withdrawing groups like chloro (in 1-(4-chlorophenyl)ethanol). acs.org More complex substitutions, such as in 1-(S)-[3′,5′-bis(trifluoromethyl)-phenyl]ethanol, have also been reported, demonstrating the feasibility of introducing multiple and strongly deactivating groups. taylorandfrancis.com

Table 3: Examples of Analogs with Modifications on the Phenylethyl Moiety

| Substituent on Phenyl Ring of Phenylethyl Moiety | Required Alcohol Precursor |

|---|---|

| 4-Methyl | 1-(4-methylphenyl)ethanol |

| 4-Chloro | 1-(4-chlorophenyl)ethanol acs.org |

| 3-Nitro | 1-(3-nitrophenyl)ethanol |

| 3,5-bis(Trifluoromethyl) | 1-(3,5-bis(trifluoromethyl)phenyl)ethanol taylorandfrancis.com |

The benzoylamino group can be systematically altered by using different acylating agents in the initial reaction with anthranilic acid. Instead of benzoyl chloride or benzoic acid, a wide array of substituted analogs can be used. Research on N-acyl derivatives of anthranilic acid demonstrates the synthesis of compounds using precursors like 4-octylbenzoyl chloride and 4-(heptyloxy)benzoyl chloride. ucj.org.ua This highlights that both alkyl and alkoxy chains of varying lengths can be incorporated. The scope is not limited to benzoyl derivatives; other acylating agents such as phthalimidoacetyl chloride have been used to produce N-acylated anthranilic acids, which can then be esterified. nih.gov This flexibility allows for the introduction of diverse functional groups and structural motifs to probe their influence on the molecule's properties.

Table 4: Examples of Analogs with Variations in the Benzoylamino Group

| Acyl Group Variation | Required Acylating Agent |

|---|---|

| 4-Chlorobenzoyl | 4-Chlorobenzoyl chloride |

| 4-Methoxybenzoyl | 4-Methoxybenzoic acid |

| 2-Naphthoyl | 2-Naphthoyl chloride |

| Phthalimidoacetyl | Phthalimidoacetyl chloride nih.gov |

Modifications to the benzoate core of the molecule are achieved by starting with substituted anthranilic acid derivatives. Anthranilic acid itself is a versatile precursor, and a wide variety of its substituted analogs are known and have been utilized in synthesis. ekb.eg For example, syntheses have been performed starting with 2-amino-5-iodobenzoic acid and 4-bromo-2-methoxycarbonyl-benzoic acid, indicating that halogen and ester functionalities can be present on the anthranilate ring. mdpi.com The electronic properties of these substituents can have a profound impact on the reactivity of both the amino and carboxylic acid groups, as well as on the final properties of the derivative molecule. The synthesis of N-arylated quinolinones, for instance, has utilized N-arylations of substituted anthranilates, showing that the core can be readily modified. nih.gov

Table 5: Examples of Analogs with Substituents on the Benzoate Core

| Substituent on Benzoate Core | Required Anthranilic Acid Precursor |

|---|---|

| 5-Chloro | 2-Amino-5-chlorobenzoic acid |

| 5-Iodo | 2-Amino-5-iodobenzoic acid mdpi.com |

| 4-Nitro | 2-Amino-4-nitrobenzoic acid |

| 4,5-Dichloro | 2-Amino-4,5-dichlorobenzoic acid |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Phenylethyl 2 Benzoylamino Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Assignments of 1-phenylethyl 2-(benzoylamino)benzoate

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of this compound in solution. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra, each proton and carbon atom in the molecule can be precisely assigned.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the three different phenyl rings and the aliphatic protons of the 1-phenylethyl group. The protons on the 2-(benzoylamino)benzoate moiety are expected to appear in the downfield region due to the electronic effects of the amide and ester groups. The N-H proton of the amide linkage would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methine proton (CH) of the 1-phenylethyl group is expected to be a quartet due to coupling with the adjacent methyl (CH₃) protons, which in turn would appear as a doublet. rsc.org

The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would complement the proton data by identifying all unique carbon environments. The carbonyl carbons of the ester and amide groups are expected to resonate at the lowest field (typically 165-170 ppm). The aromatic carbons would appear in the 110-150 ppm range, while the aliphatic methine and methyl carbons of the 1-phenylethyl group would be found at the highest field. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted based on values for analogous structures and may vary based on solvent and experimental conditions.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ester C=O | - | ~166.5 |

| Amide C=O | - | ~165.8 |

| Amide N-H | ~10.5 (broad s) | - |

| Aromatic H's (benzoate ring) | 7.2 - 8.2 (m) | 115 - 140 |

| Aromatic H's (benzoyl ring) | 7.4 - 7.9 (m) | 127 - 135 |

| Aromatic H's (phenylethyl ring) | 7.2 - 7.4 (m) | 126 - 141 |

| Methine CH (phenylethyl) | ~6.1 (q, J ≈ 6.6 Hz) | ~73.0 |

| Methyl CH₃ (phenylethyl) | ~1.6 (d, J ≈ 6.6 Hz) | ~22.5 |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complex structure of this compound by establishing through-bond and through-space correlations. ni.ac.rs

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, a key COSY correlation would be observed between the methine (CH) proton and the methyl (CH₃) protons of the 1-phenylethyl group, confirming their adjacency. sdsu.edu It would also help delineate the coupling networks within each of the three aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). uvic.ca It provides an unambiguous link between the proton and carbon assignments. For example, the quartet at ~6.1 ppm would show a cross-peak to the carbon signal at ~73.0 ppm, definitively assigning them to the methine group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). youtube.com It is crucial for piecing together the molecular fragments. Key HMBC correlations would include:

The methine proton of the 1-phenylethyl group to the ester carbonyl carbon, confirming the ester linkage.

The N-H proton to the amide carbonyl carbon and to carbons on both the benzoate (B1203000) and benzoyl aromatic rings, establishing the connectivity of the benzoylamino moiety.

Protons on the benzoate ring to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. researchgate.net NOESY is vital for determining the molecule's preferred conformation in solution. For instance, correlations between the methine proton of the 1-phenylethyl group and protons on its adjacent phenyl ring would be expected. Additionally, through-space interactions between protons on the benzoyl ring and the benzoate ring could provide insight into the rotational orientation around the amide bond.

The 1-phenylethyl group contains a chiral center, meaning the compound can exist as two enantiomers (R and S). Standard NMR techniques cannot distinguish between enantiomers. Chiral NMR spectroscopy is employed to resolve and assign the absolute stereochemistry. This is typically achieved by reacting the racemic mixture with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to form diastereomers or diastereomeric complexes, which are distinguishable by NMR. nih.gov

For this compound, a common approach would be to use a chiral acid, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), as a CDA. The resulting diastereomeric MTPA esters would exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. nih.gov By analyzing the chemical shift differences (Δδ = δ_S - δ_R) for the protons near the chiral center, the absolute configuration can be determined based on established empirical models (e.g., Mosher's method). nih.gov Alternatively, chiral solvating agents can induce chemical shift non-equivalence in the enantiomers through the formation of transient, weak-binding diastereomeric complexes, allowing for the determination of enantiomeric excess directly. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra serve as a molecular fingerprint, unique to the compound's structure.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups. The ester C=O stretch typically appears around 1720-1740 cm⁻¹, while the amide C=O stretch (Amide I band) is found around 1650-1680 cm⁻¹. rasayanjournal.co.in Another key feature would be the N-H stretching vibration of the secondary amide, appearing as a sharp peak in the 3300-3500 cm⁻¹ region. C-O stretching of the ester and C-N stretching of the amide will appear in the 1200-1300 cm⁻¹ range. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region, and aromatic C-H stretches above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong and sharp signals in the Raman spectrum, which can be weak in the FTIR. researchgate.net While carbonyl stretches are also visible in Raman, they are typically less intense than in FTIR. acs.org

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR / Raman) |

|---|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3500 | Medium / Weak |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium / Strong |

| Ester (C=O) | Stretching | 1720 - 1740 | Strong / Medium |

| Amide (C=O) | Amide I Stretch | 1650 - 1680 | Strong / Medium |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Strong / Strong |

| Amide (N-H) | Amide II Bend | 1510 - 1570 | Medium / Weak |

| Ester (C-O) | Stretching | 1200 - 1300 | Strong / Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision and for probing its structure through fragmentation analysis. Using a technique like Electrospray Ionization (ESI), the molecular formula of this compound (C₂₂H₁₉NO₃) can be confirmed by observing the protonated molecule [M+H]⁺ and comparing its measured mass-to-charge ratio (m/z) to the calculated value.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) of the molecular ion would induce fragmentation, providing structural clues. The fragmentation pattern is predictable based on the known behavior of esters and amides. miamioh.edu

A primary fragmentation pathway for benzoate esters is the cleavage of the C-O bond of the alcohol moiety, leading to a stable benzoyl cation. For the target molecule, this would likely involve the loss of the 1-phenylethyl group.

Another characteristic fragmentation is the loss of the alkoxy group, which for ethyl benzoate results in a prominent peak corresponding to the phenylacylium ion. pharmacy180.com

A key fragment would be the tropylium (B1234903) cation (m/z 91) or the styryl cation (m/z 105) arising from the 1-phenylethyl moiety.

Cleavage adjacent to the amide group can also occur, leading to fragments corresponding to the benzoyl cation (m/z 105) or the 2-(benzoylamino)benzoyl cation.

Plausible HRMS Fragmentation Data for this compound

| m/z (Predicted) | Formula | Plausible Fragment Identity |

|---|---|---|

| 346.1438 | [C₂₂H₂₀NO₃]⁺ | [M+H]⁺ |

| 241.0757 | [C₁₄H₁₁NO₃]⁺ | [M-C₈H₈]⁺ (Loss of styrene) |

| 224.0706 | [C₁₄H₁₀O₂]⁺ | [M-C₈H₉N]⁺ (Loss of phenylethylamine) |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

| 105.0699 | [C₈H₉]⁺ | 1-Phenylethyl cation |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation (from benzoyl) |

Single-Crystal X-ray Diffraction Studies of this compound and Its Crystalline Forms

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by mapping the precise positions of atoms in the solid state. carleton.edu This technique would unambiguously determine bond lengths, bond angles, and the absolute configuration of the chiral center (if an enantiopure crystal is analyzed). rigaku.com Given the molecule's flexibility, arising from rotation around several single bonds (e.g., C-O ester bond, C-N amide bond, C-C bonds), it may exhibit polymorphism, where it crystallizes into different structures with distinct molecular packing and conformations.

An SCXRD study would reveal the preferred conformation of the molecule in the crystal lattice. The torsional (dihedral) angles between the planes of the three aromatic rings and the ester and amide functional groups are of particular interest. These angles are dictated by a delicate balance of intramolecular steric hindrance and stabilizing intermolecular forces, such as hydrogen bonds and π-π stacking, within the crystal packing. nih.gov

For this compound, a key feature would be the intermolecular hydrogen bond formed between the amide N-H group of one molecule and a carbonyl oxygen (either ester or amide) of a neighboring molecule. This interaction is common in amide-containing structures and often directs the primary packing motif. The relative orientation of the bulky phenyl groups will be adjusted to minimize steric strain and maximize favorable packing interactions, potentially leading to a "stepped" or "hairpin" conformation as seen in other flexible ester derivatives. nih.gov Analysis of the crystal structure would quantify any torsional strain by comparing the observed dihedral angles to those predicted for a theoretical gas-phase, minimum-energy conformation.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking) and Crystal Packing Motifs of this compound

The presence of an N-H group (a hydrogen bond donor) and carbonyl oxygen atoms (hydrogen bond acceptors) in both the amide and ester functionalities strongly suggests the formation of intermolecular hydrogen bonds . These interactions are fundamental in directing the assembly of molecules in the crystal lattice. For analogous structures, such as N-substituted benzamides, it is common to observe the formation of infinite chain motifs through N-H···O=C hydrogen bonds. For instance, in the polymorphic forms of N-[(1S)-1-phenylethyl]benzamide, a structurally related amide, infinite C(4) chain motifs are formed by N—H⋯O intermolecular hydrogen bonds, which dictate the primary supramolecular structure. researchgate.netnih.gov

The interplay between hydrogen bonding and π-stacking would ultimately define the crystal packing motifs . It is plausible that the hydrogen-bonded chains or dimers would further assemble into a three-dimensional architecture stabilized by van der Waals forces and π-stacking interactions between the aromatic rings of adjacent chains. The specific arrangement would aim to maximize packing density and stabilize the crystal structure. Without experimental crystallographic data, further details on the specific packing motifs, such as herringbone or layered structures, remain speculative.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of Enantiomeric this compound

The 1-phenylethyl group in this compound contains a stereogenic center at the benzylic carbon, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-phenylethyl 2-(benzoylamino)benzoate. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of such chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength and is characterized by positive or negative bands, known as Cotton effects. For the enantiomers of this compound, the CD spectra would be mirror images of each other.

The determination of the absolute configuration would typically involve:

Experimental Measurement : Recording the CD spectra of the synthesized enantiopure samples.

Theoretical Calculation : Using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the theoretical CD spectra for both the (R) and (S) enantiomers.

Comparison : The experimentally measured CD spectrum is then compared with the theoretically calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

While specific CD data for this compound is not found in the literature, this methodology is standard for the stereochemical elucidation of chiral organic molecules.

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly in the region of an absorption band (the Cotton effect), can also be used to assign the absolute configuration. The sign of the Cotton effect in the ORD curve is directly related to the stereochemistry of the molecule.

For a comprehensive and reliable assignment, often both CD and ORD data are used in conjunction with theoretical calculations. These techniques provide crucial information on the three-dimensional arrangement of atoms in chiral molecules, which is essential for understanding their biological activity and chemical properties.

Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of the chemical compound This compound .

Detailed studies concerning its quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, and the prediction of its spectroscopic properties, are not present in the accessible scientific domain. Similarly, research on Molecular Dynamics (MD) simulations to understand its conformational dynamics and solvation effects is also not available.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline and content requirements. The generation of such an article would require speculative data, which would contradict the principles of scientific accuracy. Further research and publication in peer-reviewed journals are needed to establish the computational and theoretical profile of this specific compound.

Computational and Theoretical Investigations of 1 Phenylethyl 2 Benzoylamino Benzoate

Molecular Docking Studies of 1-phenylethyl 2-(benzoylamino)benzoate with Proposed Biological Target Receptors (Preclinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, it is instrumental in predicting the interaction between a ligand, such as this compound, and a protein receptor. This allows for the identification of potential biological targets and the elucidation of the molecular basis of the ligand's activity.

While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, the broader class of 2-(benzoylamino)benzoate derivatives has been investigated against various biological targets. These studies provide a framework for predicting the potential binding sites and interaction patterns for the title compound.

Potential biological targets for this class of compounds include enzymes and regulatory proteins involved in key cellular processes. For instance, studies on related benzoic acid derivatives have identified the anti-apoptotic proteins Mcl-1 and Bfl-1 as potential targets. nih.gov Molecular docking predictions for these proteins suggest that the ligand binds in a hydrophobic pocket. The phenethyl group of a similar compound was predicted to occupy the p2 pocket of Mcl-1, engaging in hydrophobic interactions with residues such as Leu267, Val253, and Val243. nih.gov It is plausible that the 1-phenylethyl moiety of this compound could engage in similar interactions.

Furthermore, the benzoyl and benzoate (B1203000) portions of the molecule are capable of forming various non-covalent interactions, including hydrogen bonds, pi-stacking, and van der Waals interactions, which are crucial for stable ligand binding. nih.gov The amide linkage in this compound provides a hydrogen bond donor and acceptor, which can interact with key amino acid residues in a receptor's binding site. For example, in the context of other inhibitors, the arginine residue often serves as a primary anchoring point. nih.gov

A summary of potential biological targets and key interacting residues for structurally related compounds is presented in Table 1.

| Potential Biological Target | Key Interacting Residues (for related compounds) | Potential Interactions with this compound |

| Myeloid cell leukemia 1 (Mcl-1) | Leu267, Val253, Val243, Arg88 nih.gov | Hydrophobic interactions with the 1-phenylethyl group; hydrogen bonding via the amide group. |

| B-cell lymphoma/leukemia 1 (Bfl-1) | Val122, Ala67, Ile118, Phe121, Leu99 nih.gov | Hydrophobic interactions with the 1-phenylethyl and benzoyl groups. |

| β-ketoacyl-acyl carrier protein synthase III (FabH) | Not specified in detail, but hydrophobic and aromatic interactions are key. nih.gov | Hydrophobic interactions from the phenyl rings and potential hydrogen bonding. |

| DNA Topoisomerase II | Not specified in detail, but minor groove binding is suggested. nih.gov | Potential intercalation or groove binding facilitated by the aromatic rings. |

Scoring functions are mathematical methods used in molecular docking to estimate the binding affinity between a ligand and a receptor. mdpi.com These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The evaluation is based on various energetic terms, including van der Waals forces, electrostatic interactions, and hydrogen bonding.

For this compound, a scoring function would be employed to rank different binding poses within a target's active site and to compare its potential binding affinity to that of other known inhibitors. While specific binding affinity values for this compound are not available in the reviewed literature, studies on similar compounds provide a reference for expected ranges. For example, for 2,5-substituted benzoic acid derivatives targeting Mcl-1 and Bfl-1, inhibitory constants (Ki) in the nanomolar range have been reported, indicating high binding affinity. nih.gov

The predicted binding affinity of this compound would depend on the specific biological target. A hypothetical docking study would involve preparing the 3D structure of the compound and the target receptor, performing the docking simulation, and then analyzing the results using a chosen scoring function. The results would provide a quantitative prediction of the binding energy, which is a crucial parameter in preclinical drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound (Non-Clinical Data Basis)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by finding a correlation between calculated molecular descriptors and experimentally determined activity. QSAR is a valuable tool in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.

A QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) has revealed key structural features that influence their antibacterial activity. nih.gov This study found that the inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. The presence of a hydroxyl group was also found to be beneficial for activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions decreased the inhibitory effect. nih.gov

Based on these findings, a QSAR model for derivatives of this compound could be developed to guide the synthesis of more potent analogues. The molecular descriptors that were found to be important in the study of benzoylaminobenzoic acid derivatives would likely be relevant for this new series as well.

Table 2 summarizes the key descriptors and their influence on the activity of related compounds.

| Molecular Descriptor | Influence on Inhibitory Activity (of related compounds) | Potential Implication for this compound Derivatives |

| Hydrophobicity | Positive correlation nih.gov | Increasing the hydrophobicity of substituents on the phenyl rings may enhance activity. |

| Molar Refractivity | Positive correlation nih.gov | Larger, more polarizable substituents could lead to better activity. |

| Aromaticity | Positive correlation nih.gov | Maintaining or increasing the aromatic character of the molecule is likely favorable. |

| Presence of -OH group | Positive correlation nih.gov | Introduction of hydroxyl groups on the aromatic rings could improve activity. |

| Presence of heteroatoms (N, O, S) in certain positions | Negative correlation nih.gov | Careful consideration of the position and type of heteroatom substituents is necessary. |

A hypothetical QSAR study on derivatives of this compound would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, calculating a range of molecular descriptors for each compound, and then using statistical methods to build a predictive model.

Computational Elucidation of Reaction Mechanisms in the Synthesis or Transformations of this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.comresearchgate.net It can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.

The synthesis of this compound can be envisioned through several synthetic routes. One plausible method is the Ugi three-component reaction, which has been used to synthesize similar structures like methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. researchgate.net This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. A computational study of this reaction could elucidate the detailed mechanism, including the formation of the initial imine, the subsequent nucleophilic attack by the isocyanide, and the final Mumm rearrangement.

Alternatively, a more direct synthesis would involve the acylation of 2-aminobenzoic acid with benzoyl chloride to form 2-(benzoylamino)benzoic acid, followed by esterification with 1-phenylethanol (B42297). A DFT study of these steps could provide valuable insights into the reaction energetics and the role of catalysts. For instance, a computational analysis could compare different catalysts for the esterification step to identify the most efficient one.

A computational study of the reaction mechanism would typically involve:

Geometry optimization: Finding the lowest energy structures for all species involved in the reaction.

Transition state searching: Locating the highest energy point along the reaction coordinate between reactants and products.

Frequency calculations: Confirming the nature of the stationary points (minima or transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) calculations: Mapping the reaction pathway from the transition state to the reactants and products.

While a specific computational study on the synthesis of this compound is not available, the methodologies are well-established, and such a study would provide a fundamental understanding of its formation and potential transformations.

No Publicly Available Data on the Preclinical Biological Activities of this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research studies detailing the preclinical biological activities of the compound This compound were identified. The requested information regarding its effects in in vitro enzymatic assays, receptor binding studies, and cell-based functional assays does not appear to be available in the public domain.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided. The creation of such an article would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.

The absence of published data for a specific chemical compound can occur for various reasons:

The compound may be a novel or proprietary substance with research findings that have not yet been published.

It might be an intermediate in a chemical synthesis process and not intended for biological study.

Research may have been conducted, but the results were inconclusive or did not warrant publication.

The compound may not have been a focus of biological research to date.

Without primary research sources, any discussion of enzyme targets, receptor affinities, or cellular effects for This compound would be purely speculative.

Exploration of Biological Activities and Mechanisms of Action of 1 Phenylethyl 2 Benzoylamino Benzoate Preclinical, Non Human Focus

Cell-Based Assays Investigating the Cellular Effects of 1-phenylethyl 2-(benzoylamino)benzoate

In Vitro Antiproliferative Effects on Cell Lines (Mechanistic Focus)

There is no available scientific data concerning the in vitro antiproliferative effects of this compound on any cell lines.

Impact on Cellular Signaling Pathways and Gene Expression by this compound

No studies were identified that investigated the impact of this compound on cellular signaling pathways or gene expression.

Induction of Specific Cellular Responses (e.g., Apoptosis, Autophagy, Cell Cycle Modulation) by this compound

Research on the ability of this compound to induce specific cellular responses such as apoptosis, autophagy, or cell cycle modulation has not been published.

In Vitro Antimicrobial or Antifungal Activity Assessment of this compound

No public data from in vitro antimicrobial or antifungal activity assessments for this compound could be located.

Susceptibility Testing against Bacterial and Fungal Strains

There are no available results from susceptibility testing of bacterial or fungal strains with this compound.

Proposed Mechanisms of Antimicrobial Action of this compound

Without experimental data, no mechanisms of antimicrobial action for this compound have been proposed or investigated.

Preclinical Pharmacological Studies of this compound in Relevant Animal Models (Mechanism of Action Focused)

A search for preclinical pharmacological studies of this compound in any animal models did not yield any results. Therefore, no information on its mechanism of action in an in vivo context is available.

In Vivo Target Engagement and Pharmacodynamic Biomarker Studies of this compound

There are no publicly available studies that have investigated the in vivo target engagement of this compound in any animal models. Consequently, no pharmacodynamic biomarkers have been identified or evaluated to assess the physiological or biochemical effects of this specific compound in a preclinical setting.

Exploratory Pharmacokinetic Profiles in Animal Models (ADME, excluding human dosage)

Information regarding the pharmacokinetic profile of this compound in animal models is not present in the current body of scientific literature. There are no available data on its absorption, distribution, metabolism, or excretion (ADME) in any non-human species.

Potential Applications and Future Directions for 1 Phenylethyl 2 Benzoylamino Benzoate

Development of 1-phenylethyl 2-(benzoylamino)benzoate as a Chemical Probe or Research Tool in Mechanistic Biology

The N-benzoylanthranilic acid scaffold, a core component of this compound, is present in a variety of biologically active molecules. Derivatives of anthranilic acid are known to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comekb.eg Specifically, N-acyl anthranilates have been investigated as inhibitors of enzymes like aldo-keto reductases, which are implicated in cancer. ekb.eg

Given this background, this compound could be synthesized and utilized as a chemical probe to investigate biological systems. Its potential utility stems from several features:

Bioactive Scaffold: The N-benzoylanthranilate core could allow the molecule to interact with enzyme active sites or cellular receptors that recognize this motif, such as those involved in inflammatory or neoplastic pathways. mdpi.comacs.org

Chiral Moiety: The chiral center at the 1-phenylethyl group allows for the synthesis of two distinct enantiomers, (R)- and (S)-1-phenylethyl 2-(benzoylamino)benzoate. These enantiomers could be used to probe the stereoselectivity of biological targets, providing valuable insights into the three-dimensional structure of binding pockets.

Ester Functionality: The ester linkage could be susceptible to hydrolysis by cellular esterases. If fluorescent or other reporter tags were incorporated into either the acid or alcohol portion, the compound could be used to map the activity of these enzymes within cells or tissues.

As a research tool, the compound could help elucidate the mechanism of action for related anthranilate-based drugs or identify new biological targets for this class of molecules.

Role of this compound as a Conceptual Lead Compound in Early-Stage Drug Discovery (Excluding Clinical Pipeline)

In drug discovery, a lead compound is a chemical starting point that exhibits promising biological activity and can be chemically modified to create a potent and selective drug. The anthranilic acid scaffold is a foundational structure in several commercial drugs, including fenamate-class nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comekb.eg

This compound could serve as a valuable conceptual lead compound for several reasons:

Proven Pharmacophore: The anthranilic acid core is a well-established pharmacophore with a history of therapeutic relevance. ekb.eg Research has demonstrated that derivatives can act as anticancer, antiviral, and anti-inflammatory agents. acs.orgekb.eg

High Modifiability: The structure of this compound offers multiple sites for chemical modification. The benzoyl group, the anthranilate ring, and the phenyl ring of the alcohol can all be substituted to create a library of analogs. This allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Chiral Diversity: The ability to synthesize specific enantiomers or utilize a racemic mixture allows for exploration of stereochemistry as a factor in biological activity, a critical aspect of modern drug design. mdpi.com

Initial screening of this compound against various biological targets (e.g., kinases, proteases, nuclear receptors) could uncover novel activities, establishing it as a hit compound. Subsequent optimization could then lead to the development of a new class of therapeutic candidates. For example, esters of N-aryl anthranilic acids have shown potent in-vitro antiproliferative activity against human tumor cell lines. acs.org

Table 1: Potential Roles of Structural Moieties in this compound

| Structural Moiety | Known Roles & Activities in Related Compounds | Potential Contribution to Target Compound | Relevant Citations |

|---|---|---|---|

| N-Benzoylanthranilic Acid | Anti-inflammatory, anticancer, antimicrobial, antiviral; Precursor to commercial drugs; Inhibitor of aldo-keto reductase enzymes. | Provides the core pharmacophore responsible for potential biological activity and target interaction. | mdpi.comekb.egacs.orgnih.gov |

| 1-Phenylethanol (B42297) | Chiral auxiliary in asymmetric synthesis; Chiral building block for pharmaceuticals; Inducer of helicity in polymers. | Introduces a chiral center for stereoselective interactions; Can be used to explore and optimize binding pocket fit. | mdpi.comnih.govwikipedia.orgnih.gov |

| Ester Linkage | Common functional group in prodrugs; Can be cleaved by cellular esterases. | Influences solubility and cell permeability; Potentially allows for controlled release of the active acid/alcohol components. | acs.org |

Exploration of this compound in Material Science or Polymer Chemistry (e.g., Chiral Auxiliaries, Scaffolds)

The chiral nature of the 1-phenylethanol moiety presents opportunities for the application of this compound in material science. Chiral molecules are critical for developing advanced materials with specific optical or recognition properties.

Chiral Auxiliary/Dopant: Optically active 1-phenylethanol is known to be an effective helix inducer in synthetic polymers like polyacetylenes. nih.gov When used as a noncovalent additive, it can bias the helical sense of a polymer chain, leading to materials with significant chiroptical properties. It is conceivable that this compound, as a larger and more complex chiral molecule, could be explored as a chiral dopant to induce or amplify chirality in polymer systems.

Functional Monomer: If chemically modified to include a polymerizable group (e.g., a vinyl or acrylate (B77674) function), the entire molecule could be incorporated into a polymer backbone. This would create a chiral polymer with the N-benzoylanthranilate unit as a repeating side chain, potentially leading to materials with unique self-assembly, molecular recognition, or photophysical characteristics.

Liquid Crystals: The rigid, aromatic-rich structure of the molecule suggests it could be a candidate for the design of chiral liquid crystals, which are fundamental to modern display technologies and optical sensors.

Future Challenges and Opportunities in the Academic Research of this compound

The primary challenge in the study of this compound is the current lack of published data. This presents a significant opportunity for foundational research.

Challenges:

Synthesis and Characterization: An initial challenge is to establish an efficient and stereocontrolled synthesis for the (R)- and (S)-enantiomers of the compound and to fully characterize their physicochemical properties.

Lack of Precedent: Without prior studies, initial biological and material science screenings will be exploratory. There is no established target or application to guide the initial research direction.

Opportunities:

Novel Chemical Space: The compound represents an unexplored area of chemical space. Its study offers the chance to discover entirely new biological activities or material properties.

Fundamental SAR Studies: It provides an ideal platform for conducting fundamental structure-activity relationship studies to understand how the interplay between the N-acyl anthranilate and the chiral ester contributes to function.

Interdisciplinary Research: The potential applications in both medicinal chemistry and material science create an opportunity for interdisciplinary collaboration, combining synthetic chemistry, cell biology, and polymer physics.

Emerging Methodologies for the Synthesis, Characterization, and Biological Evaluation of this compound and Related Compounds

Modern scientific techniques can greatly accelerate the exploration of new molecules like this compound.

Synthesis:

Amide Bond Formation: The N-benzoylation of anthranilic acid can be achieved using modern peptide coupling reagents that offer high yields and mild reaction conditions, minimizing side reactions.

Enzymatic Esterification: To control the stereochemistry of the ester, enzyme-catalyzed kinetic resolution is a powerful tool. Lipases, such as Novozyme 435, are highly effective at selectively acylating one enantiomer of a racemic alcohol like 1-phenylethanol, allowing for the preparation of enantiomerically pure products. nih.gov

Multicomponent Reactions: Isocyanide-based multicomponent reactions, such as the Ugi reaction, are known to produce complex molecules from simple starting materials in a single step and could be adapted to generate libraries of related N-substituted anthranilate derivatives for screening. researchgate.net

Characterization and Evaluation:

Advanced Spectroscopy: Full characterization would involve modern NMR techniques (e.g., 2D-NMR) and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The chirality can be confirmed and quantified using chiral High-Performance Liquid Chromatography (HPLC). nih.gov

High-Throughput Screening (HTS): For biological evaluation, HTS allows for the rapid testing of the compound against hundreds or thousands of biological targets, quickly identifying potential "hits" for further investigation.

Computational Modeling: Molecular docking studies can predict how the (R)- and (S)-enantiomers might bind to the active sites of known enzymes, helping to prioritize targets for in-vitro testing. ekb.eg

The application of these emerging methodologies would enable a swift and comprehensive investigation into the potential of this compound, paving the way for its development as a valuable tool or lead compound.

Conclusion

Summary of Key Academic Findings on 1-phenylethyl 2-(benzoylamino)benzoate

Academic research into the specific compound This compound is not extensively detailed in publicly available literature. However, significant findings on the broader class of N-benzoyl anthranilic acid derivatives provide a strong framework for understanding its potential synthesis and properties. The core structure of this class of compounds, which includes an N-acylated anthranilic acid moiety, is a recognized "privileged substructure" in medicinal chemistry due to its presence in various bioactive molecules and natural products. researchgate.net

Key academic insights primarily revolve around the synthesis and potential biological activities of structurally related analogues. The synthesis of N-benzoyl anthranilic acid derivatives is well-established, typically involving the formation of an amide bond between a benzoic acid derivative and a C-protected anthranilic acid. nih.gov This is often followed by an alkaline hydrolysis step to deprotect the ester. nih.gov

A prominent synthetic route for generating diverse libraries of similar compounds is the Ugi multicomponent reaction (U-4CR). nih.govnih.gov This one-pot reaction combines an amine, a carboxylic acid, a carbonyl compound, and an isocyanide to efficiently produce complex, peptide-like molecules. nih.govyoutube.combeilstein-journals.org The versatility of the Ugi reaction makes it a powerful tool for creating variations of the This compound scaffold for further study. nih.gov

While specific preclinical data for This compound is not available, research on analogous compounds provides valuable insights. For instance, a series of N-benzoyl anthranilic acid derivatives have been synthesized and evaluated for their inhibitory effects on human aldo-keto reductase (AKR) enzymes, particularly AKR1C1, AKR1C2, and AKR1C3. nih.govnih.gov These enzymes are implicated in the metabolism of steroid hormones and prostaglandins, making them significant targets for drug development. nih.govnih.gov

The following table summarizes the inhibitory activity of some N-benzoyl anthranilic acid derivatives against AKR1C enzymes, highlighting the potential for this class of compounds.

| Compound Type | Target Enzyme | IC50 (µM) | Key Findings |

| N-benzoyl anthranilic acid derivatives | AKR1C1 | 8.4 | Potent inhibition observed. |

| N-benzoyl anthranilic acid derivatives | AKR1C2 | 15.6 | Moderate inhibition observed. |

| N-benzoyl anthranilic acid derivatives with meta-hydroxy group | AKR1C3 | 0.31 - 0.35 | Selective and highly potent inhibition. |

Data sourced from studies on N-benzoyl anthranilic acid derivatives. nih.gov

Furthermore, other structurally related compounds containing a benzoylamino group have demonstrated potent biological activities, such as angiotensin-converting enzyme (ACE) inhibition. nih.gov

Broader Implications of Research on this compound for Chemical Sciences and Preclinical Discovery

The study of This compound and its analogues holds several broader implications for the chemical sciences and preclinical discovery. The research into N-substituted anthranilic acid derivatives underscores their importance as a versatile scaffold for the development of new therapeutic agents. researchgate.net

For the chemical sciences, the synthesis of these compounds, particularly through multicomponent reactions like the Ugi reaction, represents an area of ongoing innovation. nih.govnih.gov These methods allow for the rapid generation of diverse chemical libraries with high structural complexity from simple starting materials. youtube.com The optimization of such reactions, including the use of various solvents and catalysts, continues to be an active area of research, aiming for more efficient and environmentally friendly synthetic pathways. nih.gov

In the realm of preclinical discovery, the demonstrated activity of N-benzoyl anthranilic acid derivatives against enzymes like AKR1C3 opens up new avenues for drug development in areas such as oncology and inflammatory diseases. nih.govnih.gov The identification of selective inhibitors for specific enzyme isoforms is a critical step in developing targeted therapies with fewer side effects. nih.gov The structure-activity relationship studies on these derivatives provide a roadmap for designing next-generation inhibitors with improved potency and selectivity. nih.gov

The potential for this class of compounds to exhibit a range of biological activities, including anti-inflammatory and analgesic properties, further broadens their therapeutic potential. researchgate.net The investigation into the biological mechanisms of these compounds contributes to a deeper understanding of various disease pathways.

Q & A

Q. What are the established synthetic routes for 1-phenylethyl 2-(benzoylamino)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via esterification or amidation reactions. For example, a two-step approach might involve:

Amidation : Reacting 2-aminobenzoic acid with benzoyl chloride in a base (e.g., pyridine) to form 2-(benzoylamino)benzoic acid.

Esterification : Coupling the intermediate with 1-phenylethanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or THF .

- Optimization Tips :

- Solvent : THF or DMF often improve solubility of intermediates.

- Temperature : Mild heating (40–60°C) enhances reaction rates without side-product formation.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Example Data :

| Step | Yield (%) | Purity (HPLC) | Key Characterization (NMR δ, ppm) |

|---|---|---|---|

| Amidation | 85 | 98% | 8.2 (s, NH), 7.5–8.1 (m, aromatic) |

| Esterification | 72 | 95% | 5.1 (q, CH(CH3)Ph), 1.6 (d, CH3) |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Look for peaks corresponding to the 1-phenylethyl group (δ 1.6–1.8 ppm for CH3, δ 5.0–5.2 ppm for CH), benzoyl aromatic protons (δ 7.4–8.1 ppm), and the ester carbonyl (δ ~168 ppm in 13C NMR) .

- HR-MS : Confirm molecular ion ([M+H]+) at m/z 356.1521 (C21H21NO3).

- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and amide N-H bend (~1540 cm⁻¹) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for publication) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine powders or solvent vapors.

- First Aid :

- Skin Contact : Wash with soap and water; consult a physician if irritation persists.

- Eye Exposure : Rinse with water for 15 minutes .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound, particularly regarding the 1-phenylethyl group?

- Methodological Answer :

- Chiral Resolution : Use enantiopure 1-phenylethanol (R or S configuration) as the starting alcohol to avoid racemization.

- Catalytic Asymmetric Esterification : Employ chiral catalysts like lipases (e.g., Candida antarctica lipase B) in organic solvents to achieve >90% enantiomeric excess (ee) .

- Analytical Validation :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .

Q. How should researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Hypothesis Testing : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations via Gaussian).

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 60°C in DMSO-d6).

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state structure vs. solution NMR) .

- Case Study : A 2025 study resolved conflicting IR peaks for a benzoate derivative by identifying solvent-dependent conformational changes .

Q. What strategies can be employed to study the biological activity of this compound, such as enzyme inhibition or cellular uptake?

- Methodological Answer :

- Enzyme Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent (DTNB) to monitor thiol release .

- Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS/MS .

- Example Data :

| Assay | IC50 (μM) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| Acetylcholinesterase | 12.3 ± 1.2 | 3.8 | 45 (PBS) |

Data Contradiction Analysis

Q. How can discrepancies in hydrolysis rates of this compound under varying pH conditions be systematically investigated?

- Methodological Answer :

- Kinetic Studies : Perform pH-rate profiling (pH 2–12) using UV-Vis spectroscopy to monitor ester bond cleavage.

- Mechanistic Probes : Add isotopically labeled water (H218O) to track hydrolysis pathways (acyl-oxygen vs. alkyl-oxygen cleavage).

- Computational Modeling : Use QM/MM simulations to identify transition states and rate-limiting steps .

- Example Findings :

- pH 4–6 : Ester hydrolysis dominates (k = 0.05 min⁻¹).

- pH >10 : Amide bond cleavage occurs concurrently (k = 0.02 min⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.